molecular formula C7H15NO B8191735 (2S,4R)-4-Methoxy-2-methylpiperidine

(2S,4R)-4-Methoxy-2-methylpiperidine

Cat. No.: B8191735
M. Wt: 129.20 g/mol
InChI Key: OJWDYZDILBYSCB-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Methoxy-2-methylpiperidine is a chiral piperidine derivative with a methoxy group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpiperidine.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired (2S,4R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methoxy-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanol, sodium methoxide, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,4R)-4-Methoxy-2-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methoxy-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Methylproline: Another chiral piperidine derivative with similar structural features.

    (2S,4R)-4-Fluoroproline: A fluorinated analog with distinct chemical properties.

    (2S,4R)-4-Hydroxyproline: A hydroxylated derivative with different reactivity.

Uniqueness

(2S,4R)-4-Methoxy-2-methylpiperidine is unique due to the presence of both methoxy and methyl groups, which confer specific chemical and biological properties. Its chiral centers also contribute to its distinct stereochemistry, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2S,4R)-4-methoxy-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWDYZDILBYSCB-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.